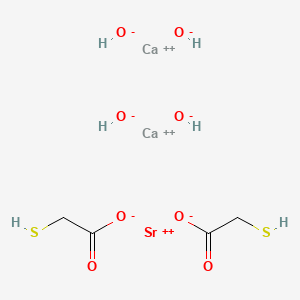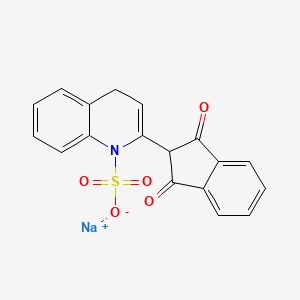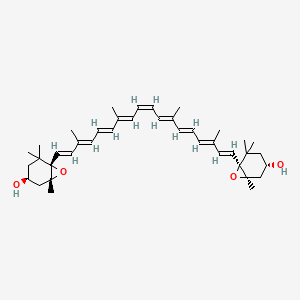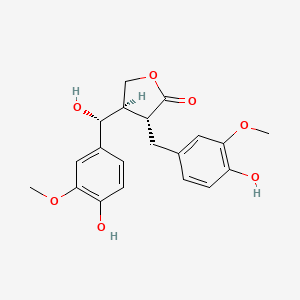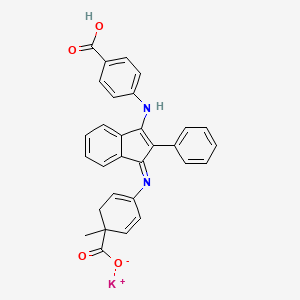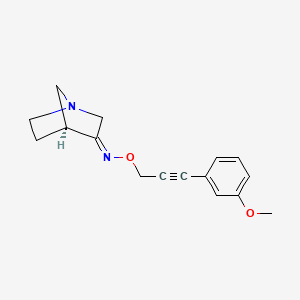
8-((2-Hydroxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 8-((2-Hydroxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman involves multiple steps, including the formation of the thiochroman core and the subsequent attachment of the hydroxy-phenylpiperidinyl-propyl side chain. The synthetic routes typically involve:
Formation of Thiochroman Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Attachment of Side Chain: The hydroxy-phenylpiperidinyl-propyl side chain is introduced through nucleophilic substitution reactions, often using piperidine derivatives and phenyl-containing reagents.
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce production costs, often employing catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
8-((2-Hydroxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiochroman derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-((2-Hydroxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-((2-Hydroxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-phenylpiperidinyl-propyl side chain may play a crucial role in binding to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-((2-Hydroxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman include other thiochroman derivatives and piperidine-containing molecules. These compounds share structural similarities but may differ in their side chains or functional groups, leading to variations in their chemical and biological properties. Examples of similar compounds include:
8-((2-Methoxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman: A derivative with a methoxy group instead of a hydroxy group.
Other Piperidine Derivatives: Compounds with different substituents on the piperidine ring, leading to diverse pharmacological activities.
The uniqueness of this compound lies in its specific combination of the thiochroman core and the hydroxy-phenylpiperidinyl-propyl side chain, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
153804-58-1 |
|---|---|
Molekularformel |
C23H29NO2S |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
1-(3,4-dihydro-2H-thiochromen-8-yloxy)-3-(4-phenylpiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C23H29NO2S/c25-21(17-26-22-10-4-8-20-9-5-15-27-23(20)22)16-24-13-11-19(12-14-24)18-6-2-1-3-7-18/h1-4,6-8,10,19,21,25H,5,9,11-17H2 |
InChI-Schlüssel |
ZEROLGWVEICMFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=CC=C2)OCC(CN3CCC(CC3)C4=CC=CC=C4)O)SC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


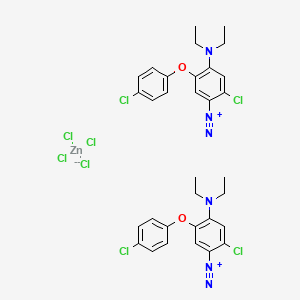
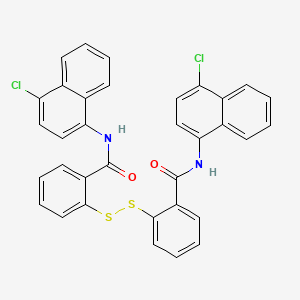
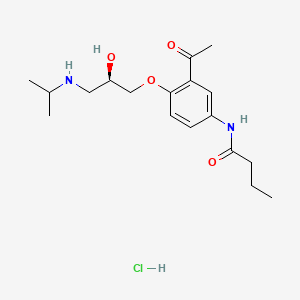
![6-chloro-2-[(E)-2-(1,2-diphenylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)-2H-imidazo[4,5-b]quinoxalin-9-ium;4-methylbenzenesulfonic acid](/img/structure/B12781102.png)
![(3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine;oxalic acid](/img/structure/B12781110.png)
